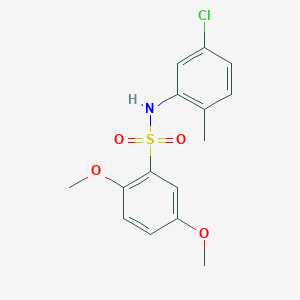
N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as CAY10505, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, studies have shown that it works by inhibiting various enzymes and proteins involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. It has also been shown to have anti-angiogenic activity, which means it inhibits the formation of new blood vessels that supply nutrients to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is its potential therapeutic applications in various diseases. It has been shown to have anti-cancer and anti-inflammatory activity, making it a potential candidate for the treatment of these diseases. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research of N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide. One of the areas of research is to further investigate its mechanism of action. Understanding how this compound works can lead to the development of more effective drugs for the treatment of cancer and inflammatory diseases.
Another area of research is to investigate the potential side effects of this compound. While it has shown promising results in preclinical studies, further research is needed to determine its safety and potential toxicity.
Conclusion:
In conclusion, N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-cancer and anti-inflammatory activity, making it a potential candidate for the treatment of these diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2,5-dimethoxyaniline. This reaction is carried out in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has been studied for its potential therapeutic applications in various diseases. One of the significant areas of research is cancer treatment. Studies have shown that this compound has anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis.
Another area of research is the treatment of inflammatory diseases. Studies have shown that N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C15H16ClNO4S |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-5-11(16)8-13(10)17-22(18,19)15-9-12(20-2)6-7-14(15)21-3/h4-9,17H,1-3H3 |
InChI-Schlüssel |
XUPBEQVADWHTNV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















